(1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol
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Overview
Description
(1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol: is a chiral organic compound characterized by a cyclohexane ring with a tert-butylsulfanyl group at the 3-position and a hydroxyl group at the 1-position. The stereochemistry of this compound is defined by the (1S,3R) configuration, indicating the spatial arrangement of its substituents around the chiral centers.
Mechanism of Action
Target of Action
The primary target of (1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol is the enzyme glutathione peroxidase 4 (GPx4) . GPx4 is a key enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water .
Mode of Action
This compound, also known as RSL3 , acts as an inhibitor of GPx4 . By inhibiting GPx4, RSL3 disrupts the normal function of this enzyme, leading to an increase in lipid peroxidation within the cell . This increase in lipid peroxidation can lead to cell damage and ultimately cell death through a process known as ferroptosis .
Biochemical Pathways
The inhibition of GPx4 by RSL3 affects the ferroptosis pathway . Ferroptosis is a form of regulated cell death that is dependent on iron and lipid peroxidation . When GPx4 is inhibited, lipid peroxides accumulate in the cell, leading to oxidative stress and eventually ferroptosis .
Pharmacokinetics
It is known that the compound can induce cell death in a dose-dependent manner
Result of Action
The result of the action of this compound is the induction of ferroptosis . This form of cell death is characterized by the accumulation of lipid peroxides and the depletion of glutathione, leading to oxidative stress and cell damage . Ferroptosis has been implicated in various pathological conditions, including cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, oxidative stress is a key factor that can enhance the action of this compound . Additionally, dietary factors such as the intake of polyunsaturated fatty acids can trigger an inflammatory response in cells with inhibited GPx4 activity
Biochemical Analysis
Biochemical Properties
(1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol is known to interact with various enzymes and proteins. It has been found to inhibit the activity of glutathione peroxidase 4 (GPX4), a key enzyme involved in preventing lipid peroxidation . This interaction is context-dependent, with the compound inhibiting GPX4 in the presence of cell cytosol or recombinant human 14-3-3ε, an adaptor protein .
Cellular Effects
The effects of this compound on cells are diverse. This compound decreases cellular glutathione (GSH) levels and increases lipid peroxidation levels, leading to cell death . It also inhibits thioredoxin reductase 1 (TrxR1), an enzyme involved in cellular antioxidant defense .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to and inactivation of GPX4, leading to the induction of ferroptosis . This compound not only activates ferroptosis but also blocks the activation of the mammalian target of rapamycin (mTOR) signaling pathway through interactions with GPX4 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that this compound can induce cell death rapidly in certain cell types
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific dosage effects of this compound in animal models have not been extensively studied, it is known that it can prevent tumor formation and inhibit tumor growth in mouse xenograft models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to inhibit GPX4, an enzyme that plays a crucial role in the detoxification of lipid-derived hydroperoxides . This suggests that the compound may be involved in lipid metabolism and the regulation of oxidative stress.
Subcellular Localization
The subcellular localization of this compound is also not well understood. Given its role in inhibiting GPX4, it is likely that it localizes to areas where this enzyme is present. GPX4 is found in various cellular compartments, including the cytosol and mitochondria Therefore, it is plausible that this compound may also be found in these areas
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including:
Reduction of Ketones: Starting from a suitable ketone precursor, reduction reactions can be employed to introduce the hydroxyl group at the 1-position.
Sulfanyl Group Introduction: The tert-butylsulfanyl group can be introduced through nucleophilic substitution reactions involving appropriate sulfanylating agents.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized chemical reactions that ensure high yield and purity. These methods may involve the use of catalysts and controlled reaction conditions to achieve the desired stereochemistry.
Chemical Reactions Analysis
(1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) compounds and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides and amines can be introduced using appropriate conditions.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated compounds and aminated derivatives.
Scientific Research Applications
(1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol: has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
(1S,3R)-3-Tert-butylsulfanylcyclohexan-1-ol: can be compared with other similar compounds, such as:
(1R,3S)-3-Tert-butylsulfanylcyclohexan-1-ol: The enantiomer with opposite stereochemistry.
3-Tert-butylcyclohexanol: A related compound without the sulfanyl group.
Cyclohexanol: A simpler cyclohexanol derivative without the tert-butyl group.
These compounds differ in their stereochemistry and functional groups, which can lead to variations in their chemical reactivity and biological activity.
Properties
IUPAC Name |
(1S,3R)-3-tert-butylsulfanylcyclohexan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OS/c1-10(2,3)12-9-6-4-5-8(11)7-9/h8-9,11H,4-7H2,1-3H3/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBWEPJTDUSHKG-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1CCCC(C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S[C@@H]1CCC[C@@H](C1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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